molecular formula C12H9BrN2O5 B2360723 5-bromo-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide CAS No. 312941-90-5

5-bromo-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide

Cat. No.: B2360723
CAS No.: 312941-90-5
M. Wt: 341.117
InChI Key: NEIPZTCCTCESOE-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C12H9BrN2O5 and a molecular weight of 341.117 g/mol.

Preparation Methods

The synthesis of 5-bromo-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide typically involves multiple steps. The reaction conditions often involve the use of solvents like methanol and reagents such as sodium methoxide and bromine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

5-bromo-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including substitution and coupling reactions. For instance, it can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds . Common reagents for these reactions include organoboron compounds and palladium catalysts

Scientific Research Applications

This compound has numerous applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for synthesizing more complex molecules. In medicine, it may be explored for its potential therapeutic effects, although specific studies are still ongoing. Additionally, it has industrial applications in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies are still required, it is believed that the compound exerts its effects through binding to specific receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

5-bromo-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide can be compared with other similar compounds, such as 1-bromo-4-nitrobenzene and 5-bromo-N-propylthiophene-2-carboxamide . These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties.

Biological Activity

5-bromo-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a furan-2-carboxamide structure with a bromine atom, a methoxy group, and a nitro group on the phenyl ring. These functional groups contribute to its chemical reactivity and biological interactions.

Property Details
Molecular FormulaC12_{12}H10_{10}BrN3_{3}O4_{4}
Molecular Weight327.13 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the nitro group suggests potential redox activity, while the bromine atom may facilitate interactions through halogen bonding. These interactions can modulate various cellular pathways, leading to therapeutic effects.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of this compound. For instance, it has shown promising results against various bacterial strains, demonstrating significant minimum inhibitory concentration (MIC) values. The following table summarizes some of the antimicrobial activities observed:

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.51.0
Escherichia coli1.02.0
Pseudomonas aeruginosa0.751.5

These results indicate that this compound possesses strong antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer therapeutic:

Cell Line IC50 (μM)
HeLa15.4
MCF-710.3
A54912.8

These findings highlight the compound's potential to serve as a lead in cancer drug development.

Case Studies and Research Findings

A recent study focused on the structure-activity relationship (SAR) of related compounds, including this compound. The study identified key structural features that enhance biological activity:

  • Nitro Group Positioning : The positioning of the nitro group significantly affects the compound's interaction with target proteins.
  • Substituent Variability : Variations in substituents on the phenyl ring altered both potency and selectivity against different microbial strains.

These insights provide a foundation for optimizing the compound's structure for enhanced efficacy.

Properties

IUPAC Name

5-bromo-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O5/c1-19-7-2-3-8(9(6-7)15(17)18)14-12(16)10-4-5-11(13)20-10/h2-6H,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIPZTCCTCESOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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